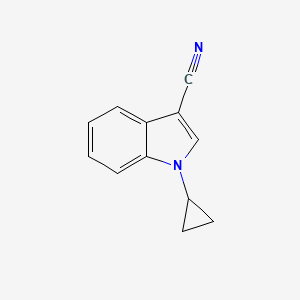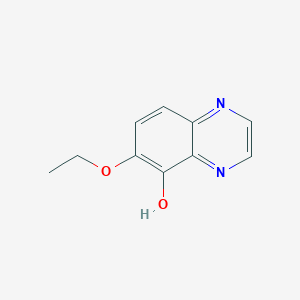
(S)-2-((Methoxycarbonyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)hexanoic acid can be achieved through several methods. One common approach involves the protection of the amino group of L-leucine using a methoxycarbonyl group. This can be done by reacting L-leucine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-((Methoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of protein structure and function, as it can be incorporated into peptides and proteins.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)hexanoic acid involves its incorporation into peptides and proteins. The methoxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can influence the peptide’s structure and function, potentially affecting its biological activity.
Comparación Con Compuestos Similares
(S)-2-((Fluorenylmethoxycarbonyl)amino)hexanoic acid: This compound also has a protective group attached to the amino group of leucine, but it uses a fluorenylmethoxycarbonyl group instead of a methoxycarbonyl group.
(S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid: This compound uses a tert-butoxycarbonyl group for protection.
Uniqueness: (S)-2-((Methoxycarbonyl)amino)hexanoic acid is unique due to the presence of the methoxycarbonyl group, which offers different reactivity and protection compared to other protective groups. This can influence the compound’s behavior in chemical reactions and its applications in peptide synthesis.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
Clave InChI |
ICEMSUSYBQWJHN-LURJTMIESA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



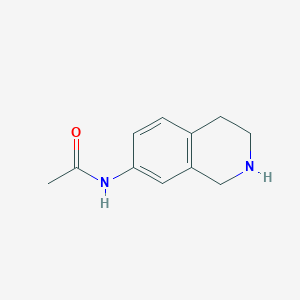


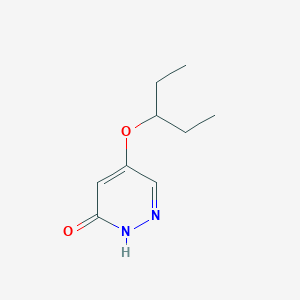
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
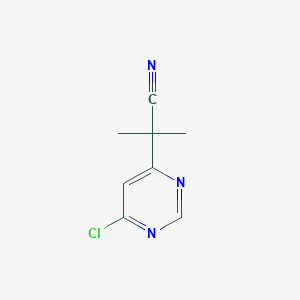

![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
